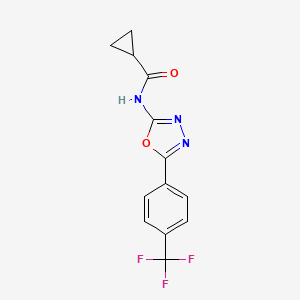

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-5-3-8(4-6-9)11-18-19-12(21-11)17-10(20)7-1-2-7/h3-7H,1-2H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZRNCWJCVFGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps:

-

Formation of the 1,3,4-oxadiazole ring: : This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 4-(trifluoromethyl)benzohydrazide with an appropriate carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.

-

Introduction of the cyclopropanecarboxamide moiety: : The oxadiazole intermediate can then be reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

-

Reduction: : Reduction of the oxadiazole ring can yield various amine derivatives, depending on the reducing agent used.

-

Substitution: : The trifluoromethyl group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Cyclopropanone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial agent. Studies have indicated that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial and antifungal activities . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These features make it a versatile scaffold for drug design, targeting various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The target compound shares functional motifs with several pesticidal, antifungal, and enzyme-inhibiting agents. Key structural analogs include:

Key Observations:

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed examination of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps typically starting from commercially available precursors. The trifluoromethyl group is crucial for enhancing the biological activity of the resulting oxadiazole derivatives. The compound's molecular formula is , with a molecular weight of approximately 253.19 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including those similar to this compound. For instance:

- Cell Line Studies : A series of oxadiazoles were tested against multiple cancer cell lines including melanoma, leukemia, and breast cancer. One derivative demonstrated significant growth inhibition (% GI) against cell lines such as NCI-H522 (53.24% GI), K-562 (47.22% GI), and MOLT-4 (43.87% GI) at a concentration of 10 µM .

- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Antibacterial Testing : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 12.9 µM .

Antioxidant Activity

The antioxidant capacity of related oxadiazole compounds has been evaluated using DPPH assays:

- IC50 Values : One derivative exhibited an IC50 value of 15.14 µM, indicating promising antioxidant activity which could be beneficial in reducing oxidative stress in various diseases .

Data Summary Table

| Biological Activity | Tested Compound | Cell Line / Bacteria | Result |

|---|---|---|---|

| Anticancer | 6h | NCI-H522 | % GI = 53.24 |

| Anticancer | 6h | K-562 | % GI = 47.22 |

| Antimicrobial | Compound 10 | S. aureus | MIC = 12.9 µM |

| Antioxidant | Compound 6i | DPPH Assay | IC50 = 15.14 µM |

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of oxadiazole derivatives, this compound was tested alongside other compounds. The results indicated that this compound was among the top performers in inhibiting cancer cell growth across multiple types.

Case Study 2: Antimicrobial Resistance

A detailed investigation into the antimicrobial properties revealed that compounds with the trifluoromethyl group showed a lower tendency for resistance development in Staphylococcus aureus strains compared to traditional antibiotics. This suggests potential for use in treating resistant infections .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.